molecular formula C11H14N6O5 B12103550 6-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide

6-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide

Cat. No.: B12103550
M. Wt: 310.27 g/mol
InChI Key: VOZKJUKPKKPAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a purine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide involves multiple steps. One common method includes the reaction of a purine derivative with a sugar moiety under specific conditions. The reaction typically requires a catalyst and proceeds through a series of intermediate steps, including protection and deprotection of functional groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, involving stringent control of reaction conditions such as temperature, pH, and reaction time. The final product is purified using techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

6-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its therapeutic effects. Detailed studies have shown that it can interfere with nucleic acid synthesis and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C11H14N6O5

Molecular Weight

310.27 g/mol

IUPAC Name

6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide

InChI

InChI=1S/C11H14N6O5/c12-7-4-10(16-9(15-7)8(13)21)17(2-14-4)11-6(20)5(19)3(1-18)22-11/h2-3,5-6,11,18-20H,1H2,(H2,13,21)(H2,12,15,16)

InChI Key

VOZKJUKPKKPAEX-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.